N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

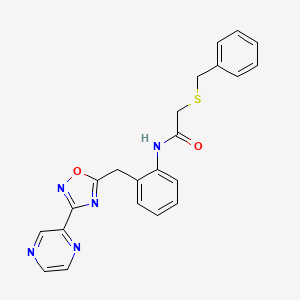

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H12N6O3 and its molecular weight is 324.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Biological Activity

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide and related compounds have shown significant interactions with DNA, especially with specific sequences. For instance, Hoechst 33258, a dye with a somewhat similar structure, is known for its strong binding to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. These interactions are crucial in the field of molecular biology and are applied in various biological assays, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, such compounds are used as starting points in rational drug design due to their potential as radioprotectors and topoisomerase inhibitors. This indicates a broad spectrum of biomedical applications, where binding to DNA is a critical factor (Issar & Kakkar, 2013).

Antitumor Activity

Compounds such as this compound are part of broader chemical families that have shown promising antitumor activities. Imidazole derivatives, for example, have been extensively reviewed for their anticancer properties. Derivatives including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been investigated for their potential as antitumor drugs. Some of these compounds have reached preclinical testing stages, indicating their relevance in the search for new anticancer agents (Iradyan et al., 2009).

Application in Optoelectronic Materials

Research has explored the potential of quinazoline derivatives, closely related to the benzamide chemical family, in the field of optoelectronic materials. These compounds have been utilized in various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their unique properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials. This application spans from fabricating materials for organic light-emitting diodes to potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Antimicrobial Applications

Azole derivatives, including tetrazole, which is part of the chemical structure , have shown significant antimicrobial properties. These derivatives, particularly triazole and imidazole scaffolds, are considered crucial in the design of antimicrobial compounds. The most active compounds typically comply with the Lipinski rules, indicating their potential as drug-like molecules. These compounds have been tested against various bacteria and fungi, showing significant activity, which underlines their importance in the pharmaceutical industry for the development of new antimicrobial agents (Emami et al., 2022).

Eigenschaften

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c1-10-8-13(21(23)24)6-7-14(10)17-15(22)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCUNHCBKBTFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)